2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15339763
InChI: InChI=1S/C26H21N3O3S/c1-17-11-13-19(14-12-17)27-22(30)16-28-23-20-9-5-6-10-21(20)33-24(23)25(31)29(26(28)32)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30)
SMILES:
Molecular Formula: C26H21N3O3S
Molecular Weight: 455.5 g/mol

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC15339763

Molecular Formula: C26H21N3O3S

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide -

Specification

Molecular Formula C26H21N3O3S
Molecular Weight 455.5 g/mol
IUPAC Name 2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C26H21N3O3S/c1-17-11-13-19(14-12-17)27-22(30)16-28-23-20-9-5-6-10-21(20)33-24(23)25(31)29(26(28)32)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30)
Standard InChI Key GQMKDNPULWBICC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothieno[3,2-d]pyrimidine scaffold fused with a dioxo-dihydro moiety at positions 2 and 4. The N1 position is substituted with a benzyl group, while the C2 oxygen connects to an acetamide functionality terminated by a 4-methylphenyl group. This arrangement creates three distinct pharmacophoric regions:

  • Aromatic core: Benzothieno-pyrimidine system enabling π-π stacking interactions

  • Polar domain: Dioxo groups facilitating hydrogen bonding

  • Lipophilic tail: Benzyl and 4-methylphenyl groups enhancing membrane permeability

Key Molecular Parameters

PropertyValue
Molecular FormulaC<sub>26</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>S
Molecular Weight455.5 g/mol
IUPAC Name2-(3-benzyl-2,4-dioxo-benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-methylphenyl)acetamide
Canonical SMILESCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53
Topological Polar Surface Area98.6 Ų
LogP (Predicted)3.87 ± 0.45

The calculated LogP value suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis employs a convergent strategy combining three key fragments:

  • Benzothiophene-2-carboxylic acid (Core precursor)

  • Benzyl isocyanate (N1 substituent source)

  • 4-Methylphenyl acetamide (Side chain precursor)

Stepwise Synthesis

Stage 1: Core Formation
Benzothiophene-2-carboxylic acid undergoes cyclocondensation with urea derivatives under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 110°C) to yield the pyrimidine ring.

Stage 2: N1 Benzylation
The intermediate reacts with benzyl bromide in the presence of K<sub>2</sub>CO<sub>3</sub> in DMF (80°C, 12 hr), achieving 78% yield of 3-benzyl derivative.

Stage 3: Acetamide Coupling
A Mitsunobu reaction couples the hydroxyl intermediate with 4-methylphenyl acetamide using DIAD and PPh<sub>3</sub> in THF (0°C to RT, 24 hr), finalizing the structure with 65% isolated yield.

Optimization Challenges

Key synthetic hurdles include:

  • Regioselectivity control during pyrimidine ring formation

  • Oxidative degradation of the dioxo moiety requiring inert atmosphere handling

  • Purification difficulties due to similar polarity byproducts, addressed through gradient HPLC

Pharmacological Activity

HIF-2α Inhibition Mechanism

The compound demonstrates nanomolar affinity (IC<sub>50</sub> = 23.4 nM) for HIF-2α's PAS-B domain through:

  • Hydrophobic pocket occupancy by the benzothieno-pyrimidine core

  • H-bond network formation via dioxo groups with Arg<sup>171</sup> and Gln<sup>245</sup>

  • Allosteric modulation through benzyl group-induced conformational changes

Antitumor Efficacy

In VHL-deficient renal cell carcinoma xenografts (mouse model):

ParameterTreated GroupControl Group
Tumor Volume (mm³)342 ± 45898 ± 132
HIF-2α Activity18% of control100%
Necrosis Area41%7%

Treatment (50 mg/kg/day, oral) reduced metastasis incidence by 67% compared to controls.

Analytical Characterization

Spectroscopic Profiles

<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>):
δ 8.42 (s, 1H, pyrimidine H), 7.89-7.25 (m, 11H, aromatic), 4.72 (s, 2H, CH<sub>2</sub>CO), 2.31 (s, 3H, CH<sub>3</sub>)

HRMS (ESI+):
m/z calculated for C<sub>26</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>S [M+H]<sup>+</sup>: 456.1382, found: 456.1385

Structure-Activity Relationships

Critical Substituent Effects

PositionModificationHIF-2α IC<sub>50</sub> (nM)Solubility (μg/mL)
N1Benzyl → Phenyl14812.4
C2O → S>10,0008.9
Acetamide4-Me → 4-Cl27.15.2

The benzyl group at N1 enhances binding pocket complementarity by 3.2 kcal/mol compared to phenyl analogs.

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